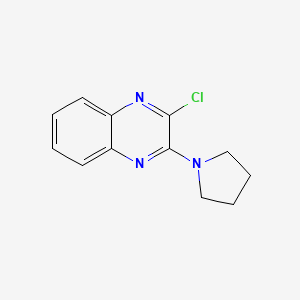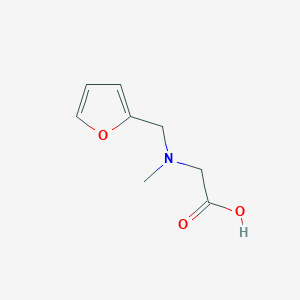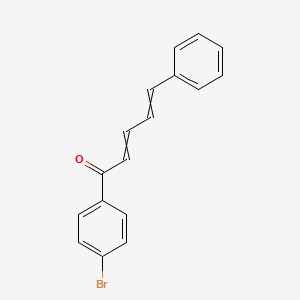
1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound that features a bromophenyl group and a phenyl group connected by a penta-2,4-dien-1-one chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product after subsequent dehydration steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2) and acids (H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used.
Major Products
Substitution Products: Various substituted derivatives depending on the electrophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobiphenyl: Similar in structure but lacks the penta-2,4-dien-1-one chain.
4-Bromophenyl 4-bromobenzoate: Contains a bromophenyl group but has a different functional group arrangement.
Uniqueness
1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is unique due to its conjugated dienone system, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature differentiates it from other bromophenyl derivatives and contributes to its versatility in research and industrial applications.
Propriétés
Numéro CAS |
93259-40-6 |
|---|---|
Formule moléculaire |
C17H13BrO |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
(2E,4E)-1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13BrO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ |
Clé InChI |
WCJMWFPTUMNNOI-KBXRYBNXSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


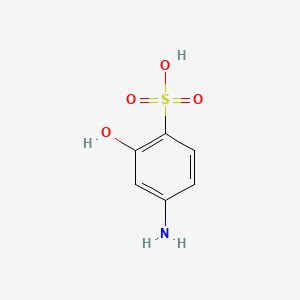
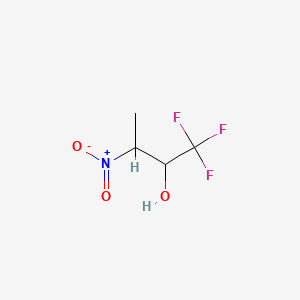
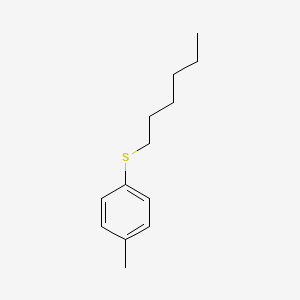
![1H,3H-Naphtho[1,8-cd]pyran-1-one](/img/structure/B1615838.png)
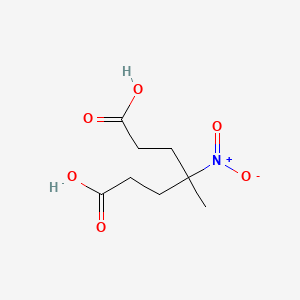
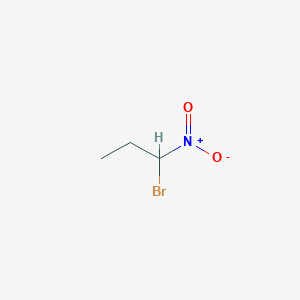
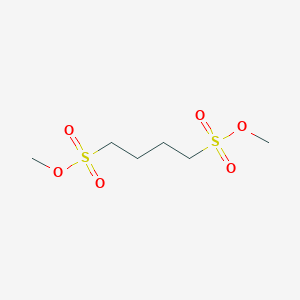
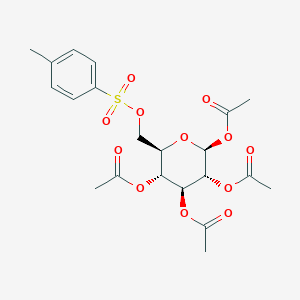
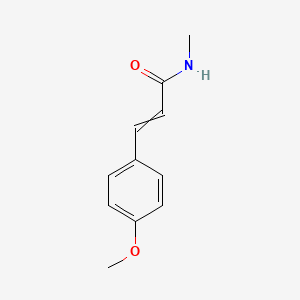
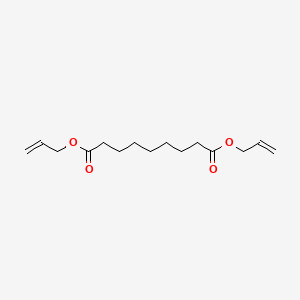
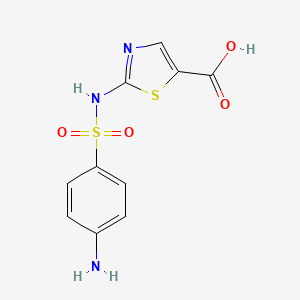
![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)
